molecular formula C6H10Cl2N2O2 B096663 N,N'-Bis(2-chloroethyl)oxamide CAS No. 16813-43-7

N,N'-Bis(2-chloroethyl)oxamide

Cat. No. B096663
CAS RN: 16813-43-7
M. Wt: 213.06 g/mol
InChI Key: MUAULJMMFLVLHM-UHFFFAOYSA-N
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Description

N,N'-Bis(2-chloroethyl)oxamide is a chemical compound that is part of a broader class of oxamide derivatives. These compounds are characterized by their oxamide group and can be substituted with various functional groups, which affect their chemical behavior and properties. The oxamide group itself is a bidentate ligand, which means it can form two bonds with a metal ion, making these compounds particularly interesting in coordination chemistry. The derivatives of oxamides, such as N,N'-bis(substituted)oxamides, have been studied for their ability to form complexes with metals and their potential applications in areas like catalysis, materials science, and medicine .

Synthesis Analysis

The synthesis of N,N'-bis(substituted)oxamides typically involves the reaction of oxalyl chloride with the appropriate amine. The specific substituents on the oxamide nitrogen atoms can be varied to tailor the properties of the resulting compound. For example, the synthesis of asymmetrical N,N'-bis(substituted)oxamide ligands has been reported, where different substituents are introduced to create ligands with specific coordinating behaviors . These synthetic approaches allow for the creation of a wide variety of oxamide derivatives with potential applications in the formation of polynuclear metal complexes.

Molecular Structure Analysis

The molecular structure of N,N'-bis(substituted)oxamides is crucial in determining their coordinating properties. These compounds can exhibit cis-trans isomerization, which can influence the formation and stability of metal complexes. The oxamide nitrogen atoms are strong donors, and their basicity can stabilize high oxidation states in transition metal ions. The molecular structure of these ligands can be designed to promote the formation of homo- and heterometallic species with tailored nuclearity .

Chemical Reactions Analysis

N,N'-bis(substituted)oxamides can participate in various chemical reactions, primarily as ligands forming complexes with metal ions. The coordination chemistry of these compounds is rich and diverse, with the ability to form stable chelates with metals such as palladium. The pH of the solution and the presence of other ions can influence the type of complexes formed, as seen in studies where different palladium complexes were formed under varying conditions . These reactions are important for understanding the behavior of these ligands in different environments and for their potential applications in catalysis and materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N'-bis(substituted)oxamides are influenced by their molecular structure and the nature of their substituents. These properties include solubility, stability, and reactivity towards other molecules such as DNA and proteins. For instance, the solubility of these compounds in water can be increased by introducing sulfoethyl groups, as seen in the spectrophotometric study of N,N'-bis(2-sulphoethyl)dithio-oxamide . The reactivity of these compounds towards biological macromolecules has been investigated, revealing their potential cytotoxic activities and interactions with DNA and proteins, which is significant for their potential use in medicinal chemistry .

Scientific Research Applications

  • Coordination Chemistry : N,N'-Bis(coordinating group substituted)oxamides are used to design homo- and heterometallic species due to their easy cis-trans isomerization equilibria and the variety of substituents that can alter charge, complexing ability, and polarity. They are effective in stabilizing high oxidation states of late first-row transition metal ions and show potential in mediating antiferromagnetic interactions between paramagnetic centers (Ruiz et al., 1999).

  • Structural Investigation : N,N'-Bis(2-hydroxyphenyl)oxamide and its derivatives demonstrate intramolecular three-center hydrogen bonding. Their structures are confirmed through NMR and X-ray diffraction studies, showing planar conformation and trans configuration in solid state, which is relevant for understanding their chemical behavior (Martínez-Martínez et al., 1998).

  • Bimetallic Complexes : Asymmetric N,N'-Bis(substituted)oxamide ligands are used to synthesize bimetallic complexes with potential in vitro cytotoxic activities and reactivities towards DNA and protein. This highlights their potential application in medicinal chemistry and cancer research (Li et al., 2012).

  • Spectrophotometric Studies : N,N'-Bis(2-Sulphoethyl)dithio-oxamide has been used as a reagent for palladium, forming water-soluble chelates with palladium(II) in acid solutions. This application is significant in analytical chemistry for the detection and quantification of palladium (Goeminne et al., 1963).

  • NMR Study of Oxamide Derivatives : The conformational behavior of various oxamide derivatives, including N,N'-Bis[(2-hydroxy)phenyl]oxamide, has been studied using NMR spectroscopy. This provides insights into their structural and electronic properties (Martínez-Martínez et al., 1993).

  • Cancer Research : N,N'-Bis(2-chloroethyl)oxamide derivatives, as metabolites of the antitumor agent cyclophosphamide, have been identified and studied for their cytotoxic properties, contributing to our understanding of chemotherapy drug metabolism and action (Struck et al., 1971).

  • Polyurethane Foam Production : N,N'-Bis(2-hydroxyethyl)oxamide derivatives have been used in the synthesis of polyurethane foams, demonstrating enhanced thermal stability and mechanical properties. This application is relevant in materials science and engineering (Zarzyka et al., 2012).

Safety And Hazards

This compound may decompose upon combustion or in high temperatures to generate poisonous fumes . In case of contact, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing . If skin irritation or rash occurs, or if eye irritation persists after rinsing, it is recommended to get medical advice/attention .

properties

IUPAC Name

N,N'-bis(2-chloroethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Cl2N2O2/c7-1-3-9-5(11)6(12)10-4-2-8/h1-4H2,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAULJMMFLVLHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)NC(=O)C(=O)NCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40292568
Record name N,N'-Bis(2-chloroethyl)oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40292568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Bis(2-chloroethyl)oxamide

CAS RN

16813-43-7
Record name 16813-43-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83698
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-Bis(2-chloroethyl)oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40292568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
TP Johnston, PS Opliger - Journal of Medicinal Chemistry, 1967 - ACS Publications
The search for congeners of 1, 3-bis (2-chloroethy 1)-l-nitrosourea (BCNU) as anf. icancer agents has been ex-tended to nitroso derivatives of biurets, biureas, and carboxamides. The …
Number of citations: 26 pubs.acs.org
A Douhi, A Fradet - Journal of Polymer Science Part A: Polymer …, 1995 - Wiley Online Library
2,2′‐Bis(2‐oxazoline) and 2,2′‐bis[5,6‐dihydro‐(4H)‐1,3‐oxazine] have been used as chain coupling reagents (CC) and reacted in the bulk with α,ω‐dicarboxy‐poly(2,2′‐…
Number of citations: 62 onlinelibrary.wiley.com
C Lu, T Chen, X Zhao, X Ren… - Journal of Polymer Science …, 2007 - Wiley Online Library
The chain‐extension behavior of 2,2′‐bis(2‐oxazoline) (BOZ) was studied to evaluate the coupling effect on polyamide‐6 (PA6) in a Haake Rheocord mixer and an extruder. The …
Number of citations: 38 onlinelibrary.wiley.com
EA Seoane, A Cattaneo, F Neuenschwander… - arXiv preprint arXiv …, 2023 - arxiv.org
The widespread use of disposable facemasks during the COVID-19 pandemic has led to environmental widespread concern due to microplastic pollution. Biodegradable disposable …
Number of citations: 3 arxiv.org
R Patel - 2005 - dspace.ncl.res.in
Block copolymers can be synthesised by coupling two telechelic homopolymers either with or without chain coupling agents. Daccord and Sillion1 reported the synthesis of block …
Number of citations: 0 dspace.ncl.res.in
Z Li, Y Wu, Y Zhao, L Wang, H Zhu, L Qin… - Journal of hazardous …, 2011 - Elsevier
Coal tar pitch and its smoke are considered hazardous by-products and common pollutant generated from coal industry processing. In this study, coal tar pitch and its smoke extracts …
Number of citations: 60 www.sciencedirect.com

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